2'-Bromo-3'-fluoro-6'-hydroxyacetophenone
Overview
Description
2’-Bromo-3’-fluoro-6’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, featuring bromine, fluorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, often around 90°C, with acetic acid as the solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives .
Scientific Research Applications
2’-Bromo-3’-fluoro-6’-hydroxyacetophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the hydroxyl group, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, inhibit or activate specific pathways, and influence cellular processes.
Comparison with Similar Compounds
- 2-Bromo-3’-hydroxyacetophenone
- 2-Bromo-2’-hydroxyacetophenone
- 2’-Bromo-6’-fluoro-3’-hydroxyacetophenone
Comparison: 2’-Bromo-3’-fluoro-6’-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-bromo-3-fluoro-6-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)7-6(12)3-2-5(10)8(7)9/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPRLPPVXNCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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